molecular formula C7H10F2O2 B2947579 1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid CAS No. 1782869-64-0

1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2947579
CAS No.: 1782869-64-0
M. Wt: 164.152
InChI Key: RQWBQSWJFTZBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid is a chemical compound with a molecular weight of 164.15 . It contains a total of 21 bonds, including 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 four-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a four-membered cyclobutane ring attached to a carboxylic acid (COOH) group and a 1,1-difluoroethyl group . The InChI code for this compound is 1S/C7H10F2O2/c1-6(8,9)7(5(10)11)3-2-4-7/h2-4H2,1H3,(H,10,11) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Tumor Imaging and Diagnosis

  • PET Tracer for Tumor Delineation : A key application of a compound similar to 1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid, specifically Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), is in tumor imaging. It has been synthesized and utilized as a tumor-avid amino acid for positron emission tomography (PET), aiding in the delineation of tumor tissues (Shoup & Goodman, 1999).

Chemical Synthesis and Modifications

  • Synthesis of Trifluoromethyl-Substituted Analogues : Research has been conducted on synthesizing trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, demonstrating the versatility and potential modifications of this chemical structure for various applications (Radchenko et al., 2009).

  • Creation of Structurally Diverse Peptides : The compound has been used in the synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids, which are integral in the creation of highly rigid beta-peptides. This synthesis showcases the compound's utility in developing structurally diverse and potentially biologically active peptides (Izquierdo et al., 2005).

NMR Studies and Peptide Analysis

  • Solid-State 19F NMR Studies : Another derivative, a monofluoro-substituted amino acid, has been designed for use as a conformationally restricted label in solid-state 19F NMR studies. This application is critical for analyzing the structure and dynamics of membrane-bound peptides (Tkachenko et al., 2014).

Radiolabeled Amino Acids for Tumor Detection

  • Radiolabeled Analogues for Brain Tumor Imaging : Synthesized analogues like syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) have shown potential as PET ligands for tumor detection, particularly in brain tumors. This highlights the compound's role in developing radiolabeled amino acids for precise medical imaging (Martarello et al., 2002).

Safety and Hazards

The safety information available indicates that this compound is classified under GHS05 (corrosive) and GHS07 (harmful). The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-6(8,9)7(5(10)11)3-2-4-7/h2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWBQSWJFTZBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC1)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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